5-Bromo-6-methylpyridin-3-ol

Descripción

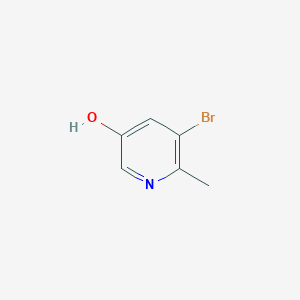

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMAKBXPOIUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594051 | |

| Record name | 5-Bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-45-3 | |

| Record name | 5-Bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 5-Bromo-6-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain experimental data for this specific compound, this guide leverages information from commercial suppliers and extrapolates methodologies from closely related structural analogs.

Core Chemical Properties

This compound is a halogenated pyridinol, a class of heterocyclic compounds recognized for their diverse biological activities. The presence of a bromine atom, a hydroxyl group, and a methyl group on the pyridine ring imparts specific reactivity and potential for further chemical modification.

Physicochemical Data

A summary of the available quantitative data for this compound is presented below. It is important to note that some of these values are predicted or sourced from chemical suppliers and may not have been determined through rigorous experimental validation in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[1] |

| Molecular Weight | 188.02 g/mol | PubChem[1] |

| CAS Number | 186593-45-3 | Sigma-Aldrich[2] |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[2] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, its synthesis can be approached through established methods for functionalizing pyridine rings. A potential synthetic route could involve the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction.

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway for this compound. This workflow is based on common organic chemistry transformations.

Caption: A potential two-step synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

-

Bromine Atom: The bromine at the 5-position is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution, though the pyridine nitrogen's electron-withdrawing nature deactivates the ring towards electrophiles.

-

Methyl Group: The methyl group is a weak activating group and can undergo oxidation under harsh conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the target compound are not available in the public domain. However, the following sections provide generalized methodologies for analogous compounds that can be adapted by researchers.

General Protocol for Suzuki Cross-Coupling of a Related Bromopyridine

The following protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for the functionalization of this compound.[3]

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (typically in a 4:1 to 10:1 ratio) is commonly used.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A generalized workflow for the Suzuki cross-coupling reaction.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.0-8.2 | Singlet | H-2 (Pyridine) | Downfield due to proximity to the electronegative nitrogen atom. |

| ~7.3-7.5 | Singlet | H-4 (Pyridine) | |

| ~5.0-6.0 | Broad Singlet | -OH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| ~2.4-2.6 | Singlet | -CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150-155 | C-3 | Carbon bearing the hydroxyl group. |

| ~145-150 | C-6 | Carbon bearing the methyl group. |

| ~140-145 | C-2 | |

| ~120-125 | C-4 | |

| ~110-115 | C-5 | Carbon bearing the bromine atom. |

| ~20-25 | -CH₃ |

Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 | O-H | Stretching (broad) |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (methyl) | Stretching |

| 1550-1620 | C=C and C=N | Ring Stretching |

| 1200-1300 | C-O | Stretching |

| 1000-1100 | C-Br | Stretching |

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the methyl group, CO, and HBr.

Biological Activity and Applications in Drug Development

While there is no specific information in the public domain regarding the biological activity of this compound, the pyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The functional groups on this compound make it a versatile building block for the synthesis of a library of compounds for screening in drug discovery programs. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, which can be used to explore the structure-activity relationship (SAR) of a particular pharmacophore.

Safety Information

Based on supplier safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide provides a summary of the available information on this compound. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

5-Bromo-6-methylpyridin-3-ol: A Technical Guide for Drug Development Professionals

CAS Number: 186593-45-3

This document provides a comprehensive technical overview of 5-Bromo-6-methylpyridin-3-ol, a key intermediate in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its application in the development of targeted therapies.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C6H6BrNO. Its chemical structure and key properties are summarized in the tables below.

| Property | Value | Reference |

| CAS Number | 186593-45-3 | |

| Molecular Formula | C6H6BrNO | |

| Molecular Weight | 188.02 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | |

| Storage Temperature | 4°C, stored under nitrogen | |

| Purity | Typically ≥97% |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature.[1] The synthesis proceeds via the diazotization of the corresponding amine precursor followed by hydrolysis.

Experimental Protocol: Synthesis of this compound [1]

-

Starting Material: 5-bromo-6-methylpyridin-3-amine (2 g, 10.69 mmol)

-

Reagents:

-

Tetrafluoroboric acid (HBF₄), 10 ml, 10.69 mmol

-

Water (H₂O), 10 mL + 5 mL

-

Sodium nitrite (NaNO₂), 0.812 g, 11.76 mmol

-

-

Procedure:

-

A mixture of 5-bromo-6-methylpyridin-3-amine (2 g, 10.69 mmol), HBF₄ (10 ml, 10.69 mmol), and water (10 mL) is prepared.

-

The mixture is cooled to 0°C.

-

Sodium nitrite (0.812 g, 11.76 mmol) is added to the cooled mixture.

-

The resulting yellowish, heterogeneous reaction mixture is stirred for 30 minutes at 0°C.

-

An additional 5 mL of water is added after the initial stirring period.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A flowchart illustrating the synthetic route to this compound.

Application in Drug Discovery

This compound serves as a crucial building block in the synthesis of advanced drug candidates targeting key enzymes involved in metabolic and inflammatory diseases.

Intermediate for DGAT2 Inhibitors

This compound is a key intermediate in the preparation of novel tetrahydroindazole derivatives that act as inhibitors of Diacylglyceride O-Acyltransferase 2 (DGAT2).[1] DGAT2 inhibitors are being investigated for the treatment of a range of conditions including hepatic steatosis, nonalcoholic steatohepatitis (NASH), fibrosis, type-2 diabetes mellitus, and obesity.[1]

The following diagram depicts the logical relationship of this compound in the development of DGAT2 inhibitors.

Caption: The role of this compound in the synthesis of DGAT2 inhibitors.

Intermediate for RIPK1 Kinase Inhibitors

This compound is also utilized in the synthesis of amide-bridged heterocyclic compounds that are being investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a key mediator of inflammation and cell death, and its inhibitors hold promise for the treatment of autoimmune diseases, tumors, and neurodegenerative diseases.[2]

The diagram below illustrates the involvement of this compound in the development of RIPK1 inhibitors.

Caption: The use of this compound in synthesizing RIPK1 inhibitors.

Safety Information

It is important to handle this compound with appropriate safety precautions. The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment should be worn when handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules with significant therapeutic potential. Its utility in the development of inhibitors for both DGAT2 and RIPK1 highlights its importance in medicinal chemistry and drug discovery programs targeting a wide range of diseases. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling further research and development in these critical therapeutic areas.

References

An In-depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. Due to the limited availability of direct experimental data for this specific compound, this guide also presents illustrative spectroscopic data and a proposed synthetic pathway based on closely related analogs. Furthermore, it explores the potential biological activities and relevant signaling pathways associated with the broader class of pyridine derivatives, offering a valuable resource for researchers interested in the therapeutic potential of this and similar molecules.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 186593-45-3 | |

| Molecular Formula | C6H6BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [3] |

| Canonical SMILES | CC1=NC=C(C=C1O)Br | [2] |

| InChI Key | PMNMAKBXPOIUNH-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | |

| Storage Temperature | 4°C, stored under nitrogen |

Spectroscopic Data (Illustrative)

Table 2: Illustrative Spectroscopic Data for 5-Bromo-2-methylpyridin-3-ol

| Spectroscopic Technique | Data |

| ¹H NMR | Data for this isomer is not available in the cited sources. |

| ¹³C NMR | Data for this isomer is not available in the cited sources. |

| Mass Spectrometry (GC-MS) | A mass spectrum is available for 5-Bromo-2-methylpyridin-3-ol, though the detailed fragmentation is not provided in the search results.[3] |

| Infrared (IR) Spectroscopy | Data for this isomer is not available in the cited sources. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridinols. One potential pathway could involve the bromination of 6-methylpyridin-3-ol.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This is a hypothetical pathway and would require experimental optimization.

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of a Related Compound (2,5-dibromo-3-methylpyridine)

The following protocol for the synthesis of 2,5-dibromo-3-methylpyridine is adapted from a patent and illustrates a common strategy for the bromination and modification of pyridine rings.[4]

-

Acetylation of the Starting Amine: 2-amino-3-methylpyridine is reacted with acetic anhydride. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography.[4]

-

Bromination: After cooling the reaction mixture, liquid bromine is added dropwise. The reaction is then heated to 50-60°C for 2-3 hours. Water is added to dissolve the solids, followed by the dropwise addition of a sodium hydroxide solution. The resulting precipitate, 2-amino-3-methyl-5-bromopyridine, is collected by filtration, dried, and recrystallized.[4]

-

Sandmeyer-type Reaction: The 2-amino-3-methyl-5-bromopyridine is added to a hydrogen bromide solution. Under the catalysis of cuprous bromide, a saturated sodium nitrite solution is added dropwise at -5 to 10°C to yield 2,5-dibromo-3-methylpyridine.[4]

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound have not been reported. However, the pyridine scaffold is a prominent feature in many biologically active compounds, suggesting that this molecule could be of interest for drug discovery. Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The presence and position of substituents on the pyridine ring, such as hydroxyl (-OH), methyl (-CH3), and halogen (-Br) groups, can significantly influence the biological activity.[7] For instance, some studies suggest that the presence of halogen atoms can modulate the antiproliferative activity of pyridine derivatives.[7]

Potential Signaling Pathway Involvement (Generalized)

Given the diverse activities of pyridine derivatives, they can potentially interact with various signaling pathways. For example, certain substituted pyridines have been investigated as inhibitors of protein kinases, which are crucial components of many signaling cascades that regulate cell growth, differentiation, and survival.

Caption: Generalized kinase signaling pathway potentially targeted by pyridine derivatives.

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating it is harmful.

Table 3: Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.

Conclusion

This compound represents a chemical scaffold with potential for further investigation in the field of medicinal chemistry. While direct experimental data for this compound is limited, this guide provides a foundational understanding of its structure and properties. The illustrative data from related compounds and the proposed synthetic pathway offer a starting point for researchers. The broad spectrum of biological activities associated with pyridine derivatives suggests that this compound and its analogs could be valuable candidates for the development of new therapeutic agents. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.

References

- 1. This compound | C6H6BrNO | CID 18458947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methylpyridin-3-ol, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates key chemical and physical data, outlines a detailed, adaptable synthetic protocol for its derivatives, and explores the potential biological significance of this structural class. While specific biological data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to provide a foundational understanding for future research and development.

Chemical and Physical Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its core structure, a substituted pyridine ring, is a common scaffold in numerous biologically active molecules. The presence of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| CAS Number | 186593-45-3 |

| Appearance | Solid |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg[1] |

| Storage Temperature | 4°C, under nitrogen[1] |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

General Procedure for Suzuki Cross-Coupling of Bromopyridine Derivatives[2]

This protocol describes the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.

Materials:

-

This compound (or a suitable precursor like N-[5-bromo-2-methylpyridin-3-yl]acetamide)

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (1.5 equivalents)

-

1,4-Dioxane

-

Water (typically in a 4:1 ratio with dioxane)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Nitrogen gas

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add the bromopyridine starting material (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water.

-

Heat the reaction mixture to 85-95 °C and stir for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter it.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

Logical Workflow for Suzuki Cross-Coupling

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the pyridine scaffold is a well-established pharmacophore in drug discovery. Research on structurally similar pyridine derivatives has revealed a range of biological activities. For instance, studies on other substituted pyridines have demonstrated potential as:

-

Enzyme Inhibitors: Many pyridine-containing compounds are known to inhibit various enzymes, such as kinases, phosphodiesterases, and histone deacetylases. The specific substitution pattern on the pyridine ring is crucial for determining the inhibitory potency and selectivity.

-

Antimicrobial Agents: The pyridine nucleus is present in several antibacterial and antifungal agents.

-

CNS-Active Agents: A number of drugs targeting the central nervous system, including anxiolytics and antidepressants, feature a pyridine core.

A study on 5-aryl-2-methylpyridin-3-amine derivatives, synthesized from a closely related starting material, showed moderate anti-thrombolytic and biofilm inhibition activities.[2] Specifically, some derivatives exhibited significant activity against Escherichia coli.[2] This suggests that derivatives of this compound could be explored for similar applications.

Hypothetical Signaling Pathway Involvement

Given the diverse biological roles of pyridine derivatives, a hypothetical involvement in a generic signaling pathway can be visualized. The following diagram illustrates a potential mechanism where a pyridine derivative could act as an inhibitor of a kinase within a cellular signaling cascade.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. While direct biological data is limited, the established reactivity of its functional groups and the known biological activities of related pyridine derivatives provide a strong rationale for its use in the development of new therapeutic agents. Future research should focus on the synthesis of a library of derivatives from this compound and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.

References

physical and chemical properties of 5-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to the influence of the bromine and methyl substituents on the electronic properties and biological activity of the pyridine ring. This document provides a summary of the available physical, chemical, and safety data for this compound. Due to the limited availability of public domain experimental data, some of the presented information is based on predictions and data from commercial suppliers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 186593-45-3 | [2] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point (Predicted) | 328.2 ± 37.0 °C at 760 mmHg | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| InChI Key | PMNMAKBXPOIUNH-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(Br)C=C(O)C=N1 | [3] |

Spectral Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public literature. The synthesis of related brominated methylpyridines often involves the bromination of the corresponding methylpyridine precursor, followed by functional group manipulations to introduce the hydroxyl group. A potential generalized synthetic workflow is illustrated below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity

There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. However, substituted pyridine derivatives are known to exhibit a wide range of biological activities. The logical workflow for investigating the biological activity of a novel compound like this compound is outlined below.

Caption: A typical workflow for the evaluation of the biological activity of a new chemical entity.

Safety Information

This compound is classified as harmful and an irritant. The following hazard and precautionary statements are associated with this compound.[2]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a chemical compound with potential applications in research and development. This guide provides a summary of the currently available information. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers are advised to consult the Material Safety Data Sheet (MSDS) before handling this compound and to perform their own analytical characterization.

References

Technical Guide: 5-Bromo-6-methylpyridin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthesis of 5-Bromo-6-methylpyridin-3-ol, a key intermediate in organic synthesis.

Chemical Identity and Nomenclature

The compound with the formula C6H6BrNO is identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound or 5-bromo-6-methyl-3-pyridinol .[1] It is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as precursors in the synthesis of pharmaceuticals and other specialty chemicals.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 186593-45-3 | [1] |

| Molecular Formula | C6H6BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 4°C, under nitrogen | [1] |

| InChI Key | PMNMAKBXPOIUNH-UHFFFAOYSA-N | [1] |

Structural Information

The molecular structure of this compound is depicted below. The diagram illustrates the arrangement of the pyridine ring with its substituents: a bromine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 3.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

As a chemical intermediate, this compound is typically synthesized through multi-step processes involving the construction and subsequent functionalization of the pyridine ring. While specific, detailed experimental protocols for its synthesis are proprietary or not widely published, a general approach can be inferred from the synthesis of related brominated pyridine derivatives.

General Experimental Protocol for Synthesis of Brominated Pyridines:

A common synthetic route involves the bromination of a corresponding aminopyridine precursor. For instance, the synthesis of 2-amino-5-bromopyridine is achieved by reacting 2-aminopyridine with bromine in acetic acid.[3] This is often followed by diazotization and hydrolysis to introduce the hydroxyl group, and other steps to introduce the methyl group. The precise sequence of these steps is crucial to achieve the desired isomer.

It is important to note that as a chemical intermediate, there are no associated biological "signaling pathways" for this compound itself. Its significance lies in its utility as a building block for more complex, often biologically active, molecules.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylpyridin-3-ol Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for key precursors of 5-Bromo-6-methylpyridin-3-ol, a crucial intermediate in the development of various pharmaceutical compounds. This document details synthetic routes, experimental protocols, and quantitative data for the preparation of essential building blocks, including 6-methylpyridin-3-ol and 5-amino-6-methylpyridine.

Synthetic Strategies and Key Precursors

The synthesis of this compound relies on the strategic functionalization of the pyridine ring. Two primary precursor pathways have been identified and are detailed below. The first pathway focuses on the direct bromination of 6-methylpyridin-3-ol. The second, more versatile pathway, involves the synthesis of 5-amino-6-methylpyridine, which can then be converted to the target compound.

Pathway 1: Synthesis via 6-Methylpyridin-3-ol

This pathway involves the synthesis of 6-methylpyridin-3-ol followed by its direct bromination.

-

Step 1: Synthesis of 6-Methylpyridin-3-ol from 2-Amino-6-methylpyridine. A common route to 6-methylpyridin-3-ol involves the diazotization of 2-amino-6-methylpyridine to form the corresponding pyridinol.

-

Step 2: Bromination of 6-Methylpyridin-3-ol. The synthesized 6-methylpyridin-3-ol is then subjected to electrophilic bromination to introduce the bromine atom at the 5-position.

Pathway 2: Synthesis via 5-Amino-6-methylpyridine

This pathway involves the synthesis of a nitropyridine precursor, followed by reduction to the amine and subsequent conversion.

-

Step 1: Synthesis of 2-Methyl-5-nitropyridine. This intermediate can be prepared through the nitration of 2-methylpyridine (2-picoline).[1]

-

Step 2: Reduction to 5-Amino-2-methylpyridine. The nitro group of 2-methyl-5-nitropyridine is reduced to an amino group to yield 5-amino-2-methylpyridine.

-

Step 3: Conversion to 5-Bromo-2-methylpyridine. The amino group can be converted to a bromo group via a Sandmeyer reaction.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in this guide.

Table 1: Synthesis of 2-Amino-6-methylpyridine

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Methylpyridine (α-picoline) | 1. Sodamide, Anhydrous xylene, 130-140°C; 2. Water | 2-Amino-6-methylpyridine | 72 | [5] |

| 2-Cyano-6-methylpyridine | 1. 5% NaOH, Acetone, 10% H₂O₂; 2. Sodium hypobromite | 2-Amino-6-methylpyridine | High | [5] |

| α-Picoline | Ammonia, Cobalt-containing catalysts | 2-Amino-6-methylpyridine | Moderate | [6] |

Table 2: Synthesis of 2-Methyl-5-nitropyridine

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% Sulfuric acid, 100°C, 2h | 2-Methyl-5-nitropyridine | 83 | [7] |

| 2-Methylpyridine (picoline) | Concentrated Nitric Acid, Concentrated Sulfuric Acid, 0-30°C | 2-Methyl-5-nitropyridine | Not Specified | [1] |

Table 3: Bromination and Related Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine | Bromine, Acetic acid | 2-Amino-5-bromopyridine | 90 | [4] |

| 2-Amino-5-bromopyridine | 48% HBr, Sodium nitrite, Bromine | 2,5-Dibromopyridine | 93 | [4] |

| 2-Methylpyridine | Bromine, 150°C, 150W tungsten lamp | 5-Bromo-2-methylpyridine | Not Specified | [8] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylpyridine from 2-Methylpyridine [5]

-

Preparation of Sodium Amide Solution: In a reaction tank, add liquid ammonia and ferric nitrate. Slowly add small pieces of metallic sodium in batches while stirring. Continue stirring for 3 hours after the addition is complete. Allow ammonia to evaporate naturally until the reaction solution becomes a slurry to obtain a sodium amide solution.

-

Amination Reaction: Add anhydrous xylene to the sodium amide solution and stir to raise the temperature, evaporating any residual ammonia. Once the temperature reaches 120°C, add 2-methylpyridine dropwise. After the addition is complete, maintain the reaction at 124-129°C for 10 hours.

-

Work-up and Purification: Slowly add an appropriate amount of water to hydrolyze the reaction mixture at 90-100°C. After hydrolysis, stir for 30 minutes, then allow the layers to separate. Separate the xylene layer, recover the xylene by distillation, and then distill the residue under reduced pressure to collect the fraction at 90-120°C (1.33-2.67 kPa), which is 2-amino-6-methylpyridine. The reported yield is 72%.

Protocol 2: Synthesis of 2-Methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester [7]

-

Reaction Setup: To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold aqueous 20% sulfuric acid.

-

Reaction: Heat the mixture to 100°C for 2 hours.

-

Work-up: Cool the reaction mixture and add it to a cold dilute sodium hydroxide solution to adjust the pH to 10.

-

Extraction and Purification: Extract the organics with dichloromethane (four times). Dry the combined organic phases over sodium sulfate. Filter and concentrate the filtrate to afford 5.0 g (83% yield) of 2-methyl-5-nitropyridine as a brown solid.

Protocol 3: General Procedure for Sandmeyer Reaction for Bromination [3][4]

This is a generalized procedure; specific conditions may vary.

-

Diazonium Salt Formation: Dissolve the aromatic amine in an acidic solution (e.g., HBr). Cool the solution to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the low temperature.

-

Displacement with Bromide: In a separate flask, prepare a solution or suspension of a copper(I) bromide in HBr. Add the cold diazonium salt solution to the copper(I) bromide solution.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The product can then be isolated by extraction and purified by distillation or recrystallization. A variation involves using bromine directly instead of a copper salt.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and logical relationships for the synthesis of this compound precursors.

Caption: Pathway 1: Synthesis via 6-Methylpyridin-3-ol.

Caption: Pathway 2: Synthesis via 5-Amino-6-methylpyridine.

Caption: General Experimental Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. Page loading... [guidechem.com]

- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 7. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

The Elusive Bioactivity of 5-Bromo-6-methylpyridin-3-ol Derivatives: A Review of Analogous Compounds

An extensive review of scientific literature and patent databases reveals a significant gap in the publicly available research on the biological activities of 5-Bromo-6-methylpyridin-3-ol and its derivatives. While this specific scaffold remains largely unexplored, an examination of structurally related brominated pyridine compounds offers valuable insights into the potential pharmacological properties that derivatives of this compound might possess. This technical guide summarizes the known biological activities of analogous compounds, providing a foundation for future research and drug discovery efforts centered on this novel chemical space.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds and pharmaceuticals. Halogenation, particularly bromination, of the pyridine core is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules, often enhancing their potency and selectivity. The target molecule, this compound, possesses a unique substitution pattern that suggests potential for diverse biological activities. However, a thorough investigation into its derivatives and their therapeutic potential has yet to be reported in the accessible scientific literature.

This guide, therefore, shifts its focus to closely related structures to extrapolate potential areas of biological interest for novel this compound derivatives. The primary analogues identified in the literature are derivatives of 5-bromo-2-methylpyridin-3-amine and other brominated heterocyclic systems.

Biological Activities of Structurally Related Compounds

While data on this compound derivatives is unavailable, studies on analogous brominated pyridines and other heterocyclic compounds have demonstrated a range of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Derivatives of the closely related 5-bromo-2-methylpyridin-3-amine have been synthesized and evaluated for their antibacterial properties. Specifically, a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions from 5-bromo-2-methylpyridin-3-amine. Several of these compounds exhibited significant biofilm inhibition against Escherichia coli. For instance, certain derivatives showed biofilm inhibition values up to 91.95%.

The general workflow for the synthesis and evaluation of such derivatives is depicted below.

Figure 1. A generalized workflow for the synthesis and biological evaluation of pyridine derivatives.

This suggests that derivatives of this compound could also be promising candidates for the development of new antimicrobial agents. The introduction of various aryl groups via cross-coupling reactions at the bromine position could be a viable strategy to generate a library of compounds for screening.

Anticancer Activity

While no direct anticancer studies on this compound derivatives were found, research on other brominated heterocyclic structures, such as 5-bromo-7-azaindolin-2-one derivatives , has shown significant potential. A series of these compounds were synthesized and evaluated for their in vitro activity against various cancer cell lines. One of the most active compounds demonstrated IC50 values in the low micromolar range (2.357–3.012 μM) against HepG2, A549, and Skov-3 cancer cell lines, proving to be more potent than the established drug Sunitinib in these assays.

The general approach for evaluating the antitumor potential of these compounds is outlined in the following diagram.

An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with one. All laboratory work should be conducted by trained personnel following established safety protocols.

Introduction

5-Bromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. Compounds of this class are common intermediates in pharmaceutical and agrochemical research and development. A thorough understanding of the safety and hazards associated with this compound is crucial for ensuring the well-being of laboratory personnel and the environment. This guide provides a detailed overview of the known hazards, safe handling procedures, and general methodologies for its safety assessment.

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Classification:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key precautions include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring adequate ventilation.[2][3]

Quantitative Safety Data

Quantitative toxicological data for this compound is not extensively available in the public domain. Many suppliers state that the toxicological properties have not been fully investigated.[1] The following table summarizes the available physical and chemical properties relevant to safety.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | |

| Physical Form | Solid | |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [4][5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [4][5] |

| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [4][5] |

| STOT-SE | Category 3 (May cause respiratory irritation) | [4][5] |

STOT-SE: Specific Target Organ Toxicity - Single Exposure

Experimental Protocols for Safety Assessment

Due to the limited specific experimental data for this compound, this section outlines general protocols that are standard in the chemical and pharmaceutical industries for assessing the safety of new chemical entities (NCEs).

Acute Oral Toxicity (General Protocol based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

-

Procedure: a. Animals are fasted prior to dosing. b. The substance is administered in a single dose by gavage. c. A starting dose of 300 mg/kg is often used for substances with an expected LD50 in the range of 300 to 2000 mg/kg. d. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. e. If mortality occurs, the test is repeated at a lower dose. If no mortality is observed, a higher dose may be tested.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (General Protocol based on OECD Guideline 439)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test System: A commercially available reconstructed human epidermis model.

-

Procedure: a. The test substance is applied topically to the surface of the skin tissue. b. After a defined exposure period, the substance is washed off. c. The viability of the skin tissue is measured, typically using an MTT assay.

-

Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (General Protocol based on OECD Guideline 437)

-

Objective: To evaluate the potential for a substance to cause serious eye damage.

-

Test System: Isolated corneas from cattle.

-

Procedure: a. The test substance is applied to the epithelial surface of the cornea. b. After exposure, the cornea is assessed for opacity (light scattering) and permeability (passage of fluorescein dye).

-

Endpoint: The degree of opacity and permeability are used to calculate an in vitro irritancy score, which is then used to classify the substance's eye irritation potential.

Safe Handling and Emergency Procedures

A logical workflow for handling this compound safely in a laboratory setting is crucial. This involves a sequence of risk assessment, implementation of control measures, and preparedness for emergencies.

Caption: Workflow for the safe handling and disposal of this compound.

Potential Toxicological Signaling Pathways

While specific toxicological pathways for this compound have not been elucidated, the observed irritation effects (skin, eye, respiratory) are often associated with the activation of common cellular stress and inflammatory pathways. The diagram below illustrates a generalized pathway that could be initiated by an irritant compound.

Caption: Generalized signaling pathway for chemical-induced irritation.

Conclusion

This compound is a compound that requires careful handling due to its classification as harmful and an irritant. While comprehensive toxicological data is lacking, the available information necessitates the use of appropriate personal protective equipment and engineering controls, such as a fume hood. For drug development professionals, it is recommended that further in-house safety testing be conducted to fully characterize the toxicological profile of this intermediate before it is used on a larger scale. Adherence to the principles of good laboratory practice and the safety guidelines outlined in this document will help to mitigate the risks associated with its use.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5-Bromo-6-methylpyridin-3-ol, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 186593-45-3 | |

| Molecular Formula | C6H6BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg |

Solubility Data

A related compound, 3-Hydroxypyridine, is reported to be soluble in water and organic solvents such as ethanol, methanol, and acetone. This suggests that this compound may exhibit similar, though not identical, solubility behavior.

Qualitative Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water. However, the bromo and methyl substituents may decrease aqueous solubility compared to unsubstituted 3-hydroxypyridine. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to favorably interact with the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This is a standard method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After the equilibration period, allow the samples to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L.

High-Throughput Screening (HTS) Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents.

Materials:

-

This compound (as a stock solution in a highly soluble solvent like DMSO)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Selected solvents

Procedure:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

In a 96-well plate, dispense the selected aqueous or organic solvents.

-

Add small, increasing volumes of the stock solution to the wells containing the test solvents.

-

After each addition, mix the contents of the wells thoroughly.

-

Measure the turbidity (nephelometry) or absorbance of the solution in each well after a short equilibration period. The onset of precipitation will be indicated by a sharp increase in turbidity or absorbance.

-

The concentration at which precipitation occurs is taken as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the equilibrium solubility (shake-flask) method.

Spectral Data for 5-Bromo-6-methylpyridin-3-ol Remains Elusive in Public Domain

This report details the findings of an extensive search and outlines the general experimental protocols and theoretical data that have been gathered.

Summary of Available Data

Mass Spectrometry (MS): Predictive data for the mass spectrum of 5-Bromo-6-methylpyridin-3-ol is available through public databases such as PubChem. This data provides theoretical mass-to-charge ratios for various adducts of the molecule, which are crucial for its identification in mass spectrometric analysis. However, this is computationally generated data and not derived from experimental measurement.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Despite numerous targeted searches, no specific, citable experimental ¹H NMR, ¹³C NMR, or IR spectral data for this compound could be located in published scientific journals or spectral databases. Commercial vendors list the compound and often state that spectral data is available upon request or with purchase, but this information is not publicly disseminated.

Theoretical and General Experimental Protocols

While specific data for this compound is not available, the following sections describe the general experimental methodologies that would be employed to acquire such data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining NMR spectra of a pyridine derivative like this compound would involve the following steps:

-

Sample Preparation: A small quantity of the solid compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse experiment would be performed to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to obtain a singlet for each unique carbon atom. This requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: For a solid sample such as this compound, the IR spectrum would typically be obtained using one of the following methods:

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). This paste is then pressed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): To obtain a mass spectrum, the sample must first be ionized. A common method for a compound like this compound would be:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a standard technique for many organic molecules. In this method, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Methodological & Application

Application Notes and Protocols: Proposed Synthesis of 5-Bromo-6-methylpyridin-3-ol from 2-amino-5-bromopyridine

Introduction

The proposed synthesis involves three key stages:

-

Diazotization and Hydrolysis: Conversion of the starting material, 2-amino-5-bromopyridine, into the corresponding 5-bromo-2-pyridone intermediate via a diazotization reaction followed by in-situ hydrolysis.

-

Regioselective C-Methylation: Introduction of a methyl group at the C6 position of the 5-bromo-2-pyridone intermediate. This is a challenging step that may require significant optimization to achieve the desired regioselectivity and avoid N-methylation.

-

Functional Group Interconversion: Transformation of the 2-pyridone functionality into a 3-hydroxy group. This is a non-trivial transformation that will likely require a multi-step sequence.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-pyridone (Intermediate C)

This protocol is adapted from established procedures for the diazotization of 2-aminopyridines and subsequent hydrolysis.[1] The diazonium salt of 2-aminopyridine is known to be unstable and readily hydrolyzes to the corresponding 2-pyridone in aqueous acidic solution.

Materials:

-

2-amino-5-bromopyridine (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 2-amino-5-bromopyridine to a solution of concentrated sulfuric acid in water at 0-5 °C (ice bath).

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Nitrogen gas evolution should be observed.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-pyridone.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-bromo-6-methyl-2-pyridone (Intermediate E)

This is a speculative step and requires optimization. The direct C-methylation of 2-pyridones can be challenging due to competing N-methylation. One plausible approach involves the formation of the pyridonate anion with a strong, non-nucleophilic base, followed by reaction with a methylating agent.

Materials:

-

5-bromo-2-pyridone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

Ammonium Chloride (NH₄Cl) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromo-2-pyridone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the LDA solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add methyl iodide dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of N-methylated and C-methylated isomers. Purify by column chromatography to isolate the desired 5-bromo-6-methyl-2-pyridone.

Step 3: Proposed Conversion of 5-bromo-6-methyl-2-pyridone to this compound (Final Product G)

This transformation is conceptually challenging as it requires the migration of the oxygen functionality from the 2-position to the 3-position. A direct conversion is unlikely. A hypothetical multi-step sequence is proposed below, which would require extensive experimental validation.

3a. Chlorination to 2-chloro-5-bromo-6-methylpyridine:

-

React 5-bromo-6-methyl-2-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the pyridone to the corresponding 2-chloropyridine.

3b. Nitration at the 3-position:

-

Nitrate the 2-chloro-5-bromo-6-methylpyridine at the 3-position using a nitrating mixture (e.g., HNO₃/H₂SO₄). The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

3c. Reduction of the nitro group:

-

Reduce the newly introduced nitro group to an amino group using standard reduction methods (e.g., SnCl₂/HCl or catalytic hydrogenation). This would yield 3-amino-2-chloro-5-bromo-6-methylpyridine.

3d. Diazotization and hydroxylation:

-

Perform a diazotization of the 3-amino group, followed by hydrolysis of the diazonium salt in aqueous acid to introduce the hydroxyl group at the 3-position. This would yield 2-chloro-5-bromo-6-methylpyridin-3-ol.

3e. Dehalogenation:

-

Remove the 2-chloro group via catalytic hydrogenation (e.g., H₂, Pd/C) to obtain the final product, this compound.

Data Summary

The following table summarizes the key transformations and provides estimated yields based on analogous reactions found in the literature. These values are for guidance only and would require experimental verification and optimization.

| Step | Starting Material | Product | Key Reagents | Estimated Yield (%) |

| 1 | 2-amino-5-bromopyridine | 5-bromo-2-pyridone | NaNO₂, H₂SO₄ | 60-75 |

| 2 | 5-bromo-2-pyridone | 5-bromo-6-methyl-2-pyridone | LDA, CH₃I | 20-40 (highly variable) |

| 3 | 5-bromo-6-methyl-2-pyridone | This compound | Multi-step sequence | <10 (overall) |

Concluding Remarks

The proposed synthetic route provides a conceptual framework for the synthesis of this compound from 2-amino-5-bromopyridine. While the initial diazotization and hydrolysis step is based on reliable precedent, the subsequent C-methylation and functional group interconversion steps are speculative and present significant chemical challenges. The regioselectivity of the methylation step and the multi-step conversion of the 2-pyridone to a 3-hydroxypyridine are the most critical and uncertain parts of this proposed pathway. This application note is intended to serve as a starting point for experienced researchers in synthetic organic chemistry, who can further develop and refine these proposed methodologies. Extensive experimentation and optimization will be necessary to establish a viable and efficient synthesis of the target compound.

References

Application Notes and Protocols for 5-Bromo-6-methylpyridin-3-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpyridin-3-ol is a functionalized heterocyclic building block with significant potential in medicinal chemistry. Its structure incorporates three key features for chemical diversification: a pyridine ring, a bromine atom, and a hydroxyl group. The pyridine scaffold is a common motif in a vast number of FDA-approved drugs. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl substituents. The hydroxyl group can be readily etherified or engaged in other modifications to modulate the physicochemical properties and biological activity of derivative compounds.

These application notes provide a practical framework for the utilization of this compound in a drug discovery program, focusing on its application as a scaffold for the synthesis of potential kinase inhibitors. The protocols and data presented herein are illustrative, designed to showcase the synthetic utility of this building block and to provide a strategic template for the development of novel therapeutic agents.

Core Applications in Drug Discovery

The strategic positioning of the bromo and hydroxyl functionalities on the 6-methylpyridine core makes this compound an attractive starting material for the generation of libraries of compounds for screening against various biological targets. Key potential applications include:

-

Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in the ATP-binding site of many kinases. The bromine and hydroxyl groups serve as handles for the introduction of substituents that can occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, to enhance potency and selectivity.

-

GPCR Modulators: The ability to introduce diverse functionality allows for the synthesis of ligands that can interact with the complex orthosteric and allosteric sites of G-protein coupled receptors.

-

Enzyme Inhibitors: The scaffold can be elaborated to present functional groups that interact with the active sites of various enzymes, such as proteases, phosphatases, and metabolic enzymes.

Illustrative Application: Synthesis of Potential VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, and is a validated target in oncology. The following sections describe a hypothetical workflow for the synthesis and evaluation of a series of potential VEGFR-2 inhibitors derived from this compound.

Synthetic Strategy

The proposed synthetic strategy involves a two-step diversification of the this compound core. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the 5-position. The second step is a Williamson ether synthesis to introduce a solubilizing or pharmacologically relevant side chain at the 3-position.

Diagram of the Proposed Synthetic Workflow:

Caption: Synthetic workflow for the diversification of this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-Aryl-6-methylpyridin-3-ol intermediates.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Aryl-6-methylpyridin-3-ol.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of the final target compounds from the 5-Aryl-6-methylpyridin-3-ol intermediates.

-

Reaction Setup: To a round-bottom flask, dissolve the 5-Aryl-6-methylpyridin-3-ol intermediate (1.0 equiv.) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C and stir for 30 minutes.

-

Alkylating Agent Addition: Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 equiv.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 5-Aryl-3-alkoxy-6-methylpyridine derivative.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for a series of compounds synthesized from this compound, targeting VEGFR-2.

Table 1: Synthesized VEGFR-2 Inhibitors and Their In Vitro Activity

| Compound ID | R (Aryl Group at C5) | R' (Alkoxy Group at C3) | VEGFR-2 IC₅₀ (nM) |

| BMPO-01 | Phenyl | Methoxy | 150 |

| BMPO-02 | 4-Fluorophenyl | Methoxy | 75 |

| BMPO-03 | 4-Methoxyphenyl | Methoxy | 120 |

| BMPO-04 | 4-Fluorophenyl | Ethoxy | 60 |

| BMPO-05 | 4-Fluorophenyl | Isopropoxy | 90 |

| BMPO-06 | 4-Fluorophenyl | 2-Methoxyethoxy | 45 |

| BMPO-07 | 4-Fluorophenyl | 3-(Dimethylamino)propoxy | 25 |

| Sunitinib | (Reference) | 9 |

Table 2: Selectivity Profile of Lead Compound BMPO-07

| Kinase Target | IC₅₀ (nM) |

| VEGFR-2 | 25 |

| PDGFRβ | 50 |

| c-Kit | 80 |

| EGFR | >10,000 |

| HER2 | >10,000 |

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, the following preliminary SAR can be deduced:

-

Aryl Group at C5: Introduction of a 4-fluorophenyl group at the C5 position appears to be beneficial for VEGFR-2 inhibitory activity (compare BMPO-01 and BMPO-02 ).

-

Alkoxy Group at C3: Modification of the alkoxy side chain at the C3 position significantly impacts potency. Extending the chain with a polar functional group, such as in BMPO-06 and BMPO-07 , leads to a notable increase in activity. The terminal dimethylamino group in BMPO-07 likely engages in a favorable interaction within the solvent-exposed region of the ATP-binding pocket.

Targeted Signaling Pathway

The designed inhibitors are intended to target the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

Diagram of the Targeted VEGFR-2 Signaling Pathway:

Application Notes and Protocols for 5-Bromo-6-methylpyridin-3-ol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction